
GnetifolinL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GnetifolinL is a naturally occurring compound belonging to the stilbenoid family. Stilbenoids are a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This compound is derived from the Gnetum species, particularly Gnetum parvifolium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GnetifolinL can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires catalysts such as copper or iron salts and is carried out under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Gnetum species using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
GnetifolinL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted stilbenoids, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
GnetifolinL has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive stilbenoids.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and cardioprotective effects.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Wirkmechanismus
GnetifolinL exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: Another well-known stilbenoid with similar antioxidant and anticancer properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activities.
Pterostilbene: A dimethylated analog of resveratrol with improved bioavailability.
Uniqueness of GnetifolinL
This compound stands out due to its unique structural features and potent biological activities. Unlike other stilbenoids, this compound has shown superior anti-inflammatory and cardioprotective effects, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C30H28O8 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
5-[(E)-3-(3,5-dihydroxyphenyl)-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O8/c1-37-29-11-17(3-5-27(29)35)9-26(20-12-23(33)16-24(34)13-20)25(10-18-7-21(31)15-22(32)8-18)19-4-6-28(36)30(14-19)38-2/h3-9,11-16,25,31-36H,10H2,1-2H3/b26-9- |
InChI-Schlüssel |
NIPRSMBOJLIFBJ-WMDMUMDLSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C(/C2=CC(=CC(=C2)O)O)\C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


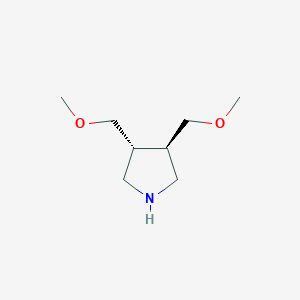
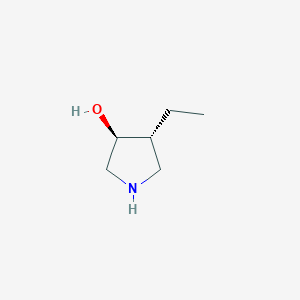


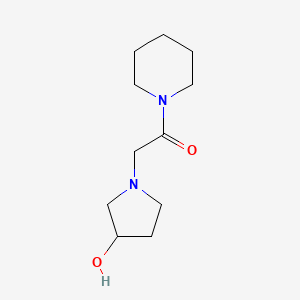
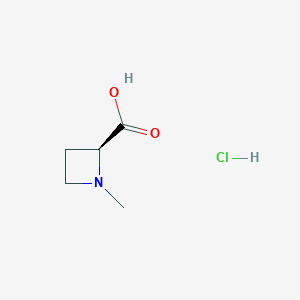
![4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13329921.png)
![Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13329925.png)
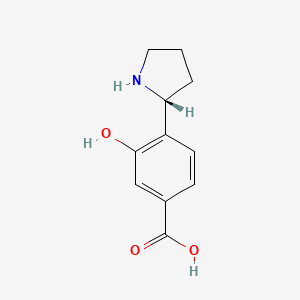
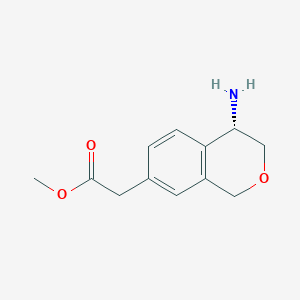
![N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride](/img/structure/B13329948.png)
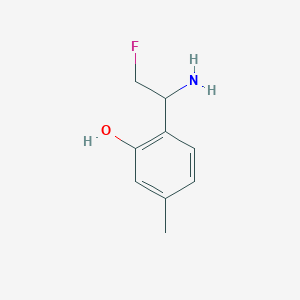
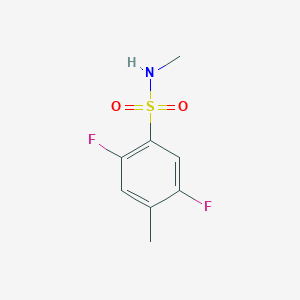
![{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13329983.png)
